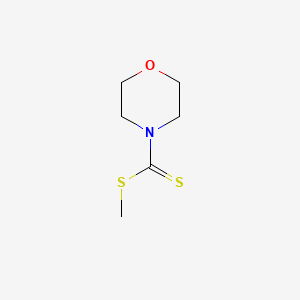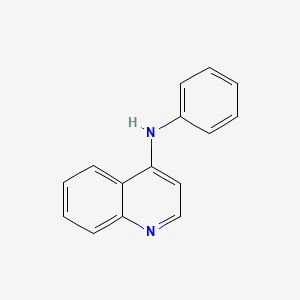
N-phenylquinolin-4-amine
Overview
Description
N-phenylquinolin-4-amine is a chemical compound with the molecular formula C15H12N2 . It is used in various applications in industrial and synthetic organic chemistry .
Synthesis Analysis
This compound has been synthesized and evaluated for their α-glucosidase inhibitory and antioxidant properties . The synthesis involved the creation of quinoline-based hybrids .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 220.27 g/mol .
Chemical Reactions Analysis
This compound is part of the quinoline family of compounds, which have been extensively studied for their chemical reactions . Recent research has focused on the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.27 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 380.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
Synthesis and Derivative Formation
N-phenylquinolin-4-amine and its derivatives have been actively studied for their synthesis and potential as precursors for various compounds. For instance, Tsai et al. (2008) explored synthesizing novel 4-amino-2-phenylquinoline derivatives by reacting 4-chloro-2-arylquinoline compounds with amide solvents, highlighting the importance of the steric and electronic effects of N-substituents on the amino group in these reactions (Tsai et al., 2008). Similarly, Gharib et al. (2014) reported on the high-yield synthesis of N-phenylquinazolin-4-amines derivatives using silica-supported Preyssler nanoparticles in a green solvent, emphasizing the ecological aspect of such syntheses (Gharib et al., 2014).
Anticancer Properties
A significant area of research involving this compound derivatives is their potential anticancer properties. For instance, Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives that showed cytotoxic effects on human breast tumor cell lines, identifying them as candidates for anticancer agents (Zhang et al., 2007).
Biological Activity and Inhibition
Research on this compound derivatives also extends to their biological activity and inhibition properties. Strekowski et al. (2003) synthesized 57 2-phenylquinolines substituted at the phenyl group and C4 of the quinoline, analyzing them for inhibition of the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif (Strekowski et al., 2003). Another study by Juvale and Wiese (2012) investigated several 2-phenylquinazolines with different substitutions at position 4 for their BCRP inhibition, finding that compounds with a phenyl ring attached via an amine-containing linker at position 4 were potent inhibitors of BCRP (Juvale & Wiese, 2012).
Fluorescence and Imaging Applications
This compound derivatives have also found applications in fluorescence and imaging. Falck et al. (1962) studied the fluorescence reactions between formaldehyde and phenylalanine and phenylethylamine derivatives, including those condensed with this compound, showing potential for imaging applications (Falck et al., 1962).
Mechanism of Action
Target of Action
N-Phenylquinolin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is an important class of enzymes that play an essential role in virtually all major disease areas . It is one of the most attractive targets for treating cancer and is found to be overexpressed in at least 70% of human cancers .
Mode of Action
This compound interacts with its target, the EGFR kinase, through a process that involves molecular docking of inhibitors followed by their quantum mechanical optimization within a 300 atom cluster model of the EGFR active site . Pairwise computations of the interaction energies with each active site residue are performed .
Biochemical Pathways
The interaction of this compound with EGFR kinase affects intracellular signal-transduction pathways . Dysfunction in these signaling pathways is a major cause of cancer cell proliferation and survival .
Result of Action
The result of this compound’s action is the inhibition of EGFR kinase, which plays a crucial role in the modulation of many diseases in humans . This inhibition can lead to the prevention of cancer cell proliferation and survival .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-phenylquinolin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes by phosphorylating specific proteins. This compound interacts with epidermal growth factor receptor kinase, a protein kinase involved in cell signaling pathways that control cell growth and survival . The interaction between this compound and epidermal growth factor receptor kinase is characterized by binding to the active site of the enzyme, leading to its inhibition.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the epidermal growth factor receptor signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of epidermal growth factor receptor kinase. This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways that promote cell growth and survival . Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell growth and increased apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of cell growth and increased apoptosis . High doses of this compound may also result in toxic or adverse effects, such as damage to normal cells and tissues. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing its potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination from the body. The compound interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target proteins and enzymes, ultimately determining its biochemical and cellular effects.
Properties
IUPAC Name |
N-phenylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTUTGBOQZQBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408552 | |
| Record name | N-phenylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30696-07-2 | |
| Record name | N-phenylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
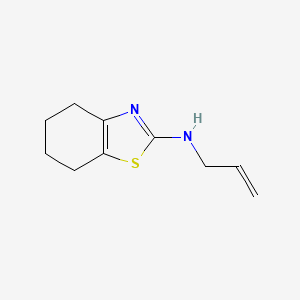

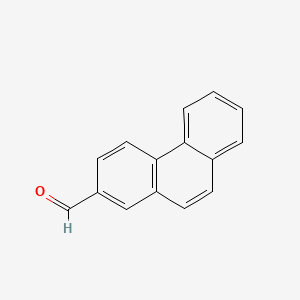
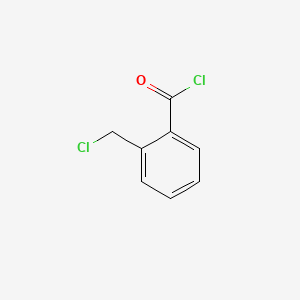
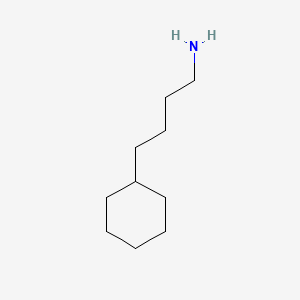




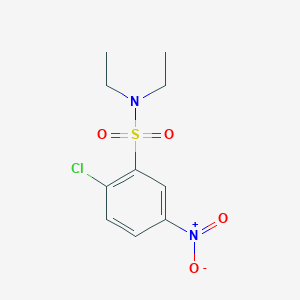
![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)
